molecular formula C8H4N4O2 B1660602 1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 79711-73-2

1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No.: B1660602
CAS No.: 79711-73-2
M. Wt: 188.14 g/mol
InChI Key: SCHCQSDINJJQCW-UHFFFAOYSA-N
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Description

5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione is a heterocyclic compound with a unique structure that includes two imidazole rings fused to a pyrazine ring

Scientific Research Applications

5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diaminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate imidazole rings, which then undergo cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Mechanism of Action

The mechanism of action of 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5H,10H-Diimidazo[1,2-A1’,2’-D]pyrazine-5,10-dione derivatives: Compounds with similar core structures but different substituents.

    Other heterocyclic compounds: Such as imidazopyridines and pyrazolopyridines.

Uniqueness

5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione is unique due to its specific ring structure and the presence of both imidazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-5-9-1-3-11(5)8(14)6-10-2-4-12(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCQSDINJJQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)N3C=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504959
Record name 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79711-73-2
Record name 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.2 g (0.1 mol) of imidazole-2-carboxylic acid [which could be prepared, for example, in accordance with the method of J. Am. Chem. Soc., 71, 383 (1949)] were stirred under reflux with 100 ml of thionyl chloride for 5 hours. After cooling the mixture, the solid was filtered off, washed with a little petroleum ether and dried. 5H, 10H-diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione was thus obtained in virtually quantitative yield in the form of a yellow powder. The substance still did not melt at 290° C. It could be sublimed into yellow crystals at 200°-250° C./0.01 mm Hg without decomposition. IR (KBr): 3137, 1735, 1522, 1445, 1387, 1331, 1274, 1161, 1059, 1018, 810, 800, 748, 699 and 651 cm-1.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
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1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
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1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
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1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 5
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1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Reactant of Route 6
Reactant of Route 6
1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

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